1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)10(14)12-6-4-9(8-13)5-7-12/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFIIKPYVOBJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4-(Hydroxymethyl)piperidine Intermediate
A common route to the 4-(hydroxymethyl)piperidine intermediate involves:
- Starting from N-Boc-piperidone or related piperidine precursors.
- Performing a Wittig or related olefination reaction to introduce a vinyl or methoxymethyl group at the 4-position.
- Hydrolysis of the vinylmethyl ether intermediate to form an aldehyde.
- Reduction of the aldehyde to the corresponding 4-(hydroxymethyl)piperidine alcohol.
For example, as reported in antimalarial agent synthesis studies, N-Boc-piperidone was subjected to a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride and sodium bis(trimethylsilyl)amide to yield a vinylmethyl ether intermediate. This was hydrolyzed using cerium chloride and sodium iodide to afford the aldehyde, which was then reduced to the alcohol.
Functionalization of the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is acylated with 2,2-dimethylpropanoyl chloride (tert-butylacetyl chloride) or equivalent reagents to introduce the 2,2-dimethylpropan-1-one group.
- The acylation is typically performed under basic conditions, using a base such as triethylamine or potassium carbonate to neutralize the generated acid.
- Solvents like dichloromethane or tetrahydrofuran are commonly used.
- Reaction temperature is controlled (often 0 °C to room temperature) to avoid side reactions.
This step yields the N-substituted piperidin-1-yl ketone intermediate.
Purification and Characterization
- Purification is generally achieved by chromatography (silica gel column chromatography) or recrystallization.
- Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the structure and purity.
- High-performance liquid chromatography (HPLC) may be employed to assess purity quantitatively.
Representative Synthesis Scheme
| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | N-Boc-piperidone | Wittig reagent (methoxymethyltriphenylphosphonium chloride), NaHMDS | Vinylmethyl ether intermediate | ~80 | Low temperature, inert atmosphere |
| 2 | Vinylmethyl ether intermediate | CeCl3, NaI, aqueous hydrolysis | 4-Formylpiperidine intermediate | ~75 | Controlled hydrolysis to aldehyde |
| 3 | 4-Formylpiperidine intermediate | NaBH4 reduction | 4-(Hydroxymethyl)piperidine | ~85 | Mild reducing agent |
| 4 | 4-(Hydroxymethyl)piperidine | 2,2-Dimethylpropanoyl chloride, base | 1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one | 70-90 | Acylation at piperidine nitrogen |
| 5 | Crude product | Chromatography/recrystallization | Pure target compound | - | Purification step |
Alternative and Related Synthetic Routes
- Some synthetic routes involve the use of sulfinimine intermediates and organometallic reagents to build substituted piperidines with stereochemical control, which can then be functionalized to the target compound.
- Catalytic hydrogenation steps may be employed to reduce azide or nitro intermediates to amines before further functionalization.
- Buchwald–Hartwig amination and SN2 reactions have been reported in related piperidine derivative syntheses, offering alternative routes to introduce amino or hydroxymethyl groups.
Research Findings and Optimization Notes
- Reaction yields vary depending on reagent purity, temperature control, and solvent choice.
- The hydrolysis of vinylmethyl ethers to aldehydes is sensitive to acidic or Lewis acid catalysts; cerium chloride combined with sodium iodide provides mild and efficient conditions.
- Reduction of aldehydes to alcohols is efficiently accomplished with sodium borohydride under cold conditions to prevent over-reduction.
- Acylation of the piperidine nitrogen requires dry conditions and stoichiometric base to prevent side reactions such as over-acylation or hydrolysis.
- Purification by chromatography is essential to remove side products and unreacted starting materials, especially in multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 1-[4-(Carboxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one.
Reduction: 1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:
- Oxidation : The hydroxymethyl group can be converted into a carboxyl group.
- Reduction : The carbonyl group can be reduced to an alcohol.
- Substitution : The hydroxymethyl group can participate in nucleophilic substitution reactions.
These reactions are fundamental in the synthesis of pharmaceuticals and other specialty chemicals.
Biology
In biological research, this compound is studied for its potential biological activities :
- Cellular Effects : It influences cellular processes such as signaling pathways and gene expression.
- Enzyme Interactions : It interacts with specific enzymes involved in metabolic pathways, which may have implications for drug development targeting various diseases.
Medicine
Research is ongoing to explore its role as a therapeutic agent :
- Neurological Disorders : Given its structural properties, it may be beneficial in developing treatments for conditions such as depression or anxiety disorders by modulating neurotransmitter systems.
- Drug Development : Its ability to act as an enzyme inhibitor or activator makes it a candidate for further investigation in pharmacology.
Industry
In industrial applications, this compound is used as an intermediate in the production of various chemicals and pharmaceuticals. Its unique structure allows it to enhance the properties of end products, particularly in formulations requiring specific biochemical interactions.
A study demonstrated the synthesis of this compound via the reaction of 4-(hydroxymethyl)piperidine with 2,2-dimethylpropanoyl chloride. The resulting compound exhibited notable inhibitory effects on certain enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent .
Case Study 2: Interaction with Biological Systems
Research indicated that this compound could modulate cellular responses by affecting gene expression related to stress responses in neuronal cells. This suggests its potential utility in developing neuroprotective strategies .
Case Study 3: Industrial Applications
An industrial application involved using this compound as a precursor for synthesizing specialty chemicals used in pharmaceuticals. The efficiency of its production was enhanced through continuous flow reactor technology, allowing for higher yields and purity .
Mechanism of Action
The mechanism of action of 1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impact
Table 1: Key Structural and Functional Differences
Key Observations:
- Bromomethyl vs. Hydroxymethyl : Bromine increases molecular weight (262.19 vs. ~215–230 g/mol) and reactivity, making it suitable for alkylation reactions. In contrast, the hydroxymethyl group enables oxidation or esterification .
- Fluoroethyl Substituent : The 2-fluoroethyl group in enhances lipophilicity, improving blood-brain barrier penetration for CNS applications .
- Benzylpiperazine-Carbonyl : The bulky aromatic substituent in increases molecular weight (371.52 g/mol), likely optimizing binding to specific biological targets .
- α,β-Unsaturated Ketone: The propenone group in introduces conjugation, enabling reactivity in Michael additions, unlike the saturated ketone in the target compound .
Biological Activity
Overview
1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, with the CAS number 155535-54-9 and molecular formula C11H21NO2, is a piperidine derivative that has garnered interest due to its diverse biological activities. This compound is characterized by its unique structural features, which influence its interactions with various biological molecules and pathways.
The compound's structure includes a hydroxymethyl group and a dimethylpropanoyl moiety, contributing to its lipophilicity and potential bioactivity. The molecular weight is approximately 199.29 g/mol, and it exhibits significant reactivity in biochemical environments.
Enzyme Interaction
This compound has been shown to interact with several enzymes, particularly those involved in metabolic pathways. It can act as both an inhibitor and an activator depending on the enzyme context:
- Enzyme Inhibition : The compound may inhibit certain piperidine-containing enzymes, impacting metabolic processes.
- Enzyme Activation : In some cases, it may enhance enzyme activity, influencing cellular signaling pathways.
Cellular Effects
The compound influences various cellular functions by altering cell signaling pathways and gene expression. Its effects on cellular metabolism are significant, potentially leading to changes in cell proliferation and apoptosis.
Case Studies
- Neuroprotective Effects : Recent studies have indicated that this compound exhibits neuroprotective properties. It has been tested in models of neurodegenerative diseases, showing potential in reducing neuronal cell death through modulation of apoptotic pathways.
- Anticancer Activity : Investigations into the anticancer potential of this compound revealed that it inhibits the growth of various cancer cell lines. For instance, a study reported that at concentrations ranging from 0.01 to 79.4 µM, the compound demonstrated significant antiproliferative activity against human cancer cell lines.
- Cholinesterase Inhibition : Similar compounds have shown effectiveness as cholinesterase inhibitors, suggesting that this compound may have therapeutic applications in treating conditions like Alzheimer's disease.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-[4-(Hydroxymethyl)piperidin-1-yl]ethanone | Ethanol instead of dimethylpropanoyl group | Moderate enzyme inhibition |
| 4-Piperidinemethanol | Lacks bulky dimethylpropanoyl group | Lower bioactivity compared to target |
| Isatin Mannich Bases | Incorporate isatin moiety | Strong cholinesterase inhibition |
The molecular mechanism by which this compound exerts its biological effects involves specific binding interactions with target biomolecules. This can lead to:
- Alteration in Protein Function : Binding may change the conformation of proteins involved in signaling pathways.
- Gene Expression Modulation : The compound may influence transcription factors that regulate gene expression related to cell survival and proliferation.
Q & A
Basic: What are the recommended synthetic routes for 1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, and how can reaction efficiency be optimized?
Answer:
Common synthetic approaches involve coupling 4-(hydroxymethyl)piperidine with 2,2-dimethylpropan-1-one derivatives under nucleophilic or catalytic conditions. Reaction efficiency can be optimized by:
- Catalyst selection : Use acid catalysts (e.g., HCl or H₃PO₄) to enhance nucleophilicity, as demonstrated in analogous piperidine derivatization reactions .
- Temperature control : Maintain reactions at 57–63°C to balance reaction rate and byproduct formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction homogeneity .
- Post-reaction analysis : Employ GC or HPLC to monitor conversion rates and purity .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Key techniques :
- Chromatography : Use reversed-phase HPLC with a methanol/sodium acetate buffer (65:35 v/v, pH 4.6) to assess purity .
- Spectroscopy :
- NMR : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., PubChem data) to confirm functional groups .
- Mass spectrometry : Validate molecular weight via ESI-MS .
- Elemental analysis : Verify C/H/N ratios to confirm stoichiometry .
Advanced: How to design stability studies to evaluate the compound under varying storage conditions?
Answer:
Methodology :
- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 6 months, sampling at intervals to assess:
- Chemical stability : Monitor degradation via HPLC .
- Physical stability : Check for crystallization or deliquescence .
- Light sensitivity : Use UV-Vis spectroscopy to detect photodegradation products under ICH Q1B guidelines .
- Data interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .
Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
Steps :
- Cross-validation : Compare experimental NMR data with computational models (e.g., PubChem’s InChI and InChI Key descriptors) .
- Isotopic labeling : Use deuterated analogs to confirm proton assignments in complex spectra .
- Crystallography : If available, obtain single-crystal X-ray data to unambiguously confirm stereochemistry .
- Collaborative analysis : Share raw data with platforms like Acta Crystallographica for peer verification .
Basic: What are the critical safety protocols for handling and storing this compound?
Answer:
Guidelines :
- Handling : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact, as per OSHA HCS standards .
- Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (strong oxidizers, acids) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced: What in silico strategies predict the compound’s pharmacokinetic and toxicological profiles?
Answer:
Computational tools :
- ADMET prediction : Use PubChem-derived descriptors (e.g., LogP, polar surface area) to estimate bioavailability and blood-brain barrier permeability .
- Toxicity profiling : Apply QSAR models to assess acute toxicity and carcinogenicity risks .
- Metabolic pathways : Simulate CYP450 interactions using docking software (e.g., AutoDock Vina) .
Advanced: How to design a pharmacological study to evaluate the compound’s bioactivity?
Answer:
Experimental design :
- In vitro assays : Use split-plot designs to test dose-response relationships across cell lines (e.g., IC₅₀ determination) .
- Control groups : Include vehicle and positive controls (e.g., known receptor agonists/antagonists) .
- Data normalization : Express activity relative to baseline measurements to minimize inter-experimental variability .
Basic: What analytical methods are suitable for detecting impurities in synthesized batches?
Answer:
Approach :
- HPLC-UV/Vis : Use a C18 column with gradient elution (acetonitrile/water) to separate and quantify impurities .
- LC-MS/MS : Identify trace impurities via fragmentation patterns .
- Reference standards : Compare retention times with certified impurities (e.g., EP/JP standards) .
Advanced: How to address contradictory solubility data reported in literature?
Answer:
Methodology :
- Standardized protocols : Replicate solubility tests in controlled solvents (e.g., water, DMSO) at 25°C .
- Particle size analysis : Use dynamic light scattering to assess the impact of crystallinity on dissolution rates .
- Statistical analysis : Apply ANOVA to determine if variability arises from experimental conditions or intrinsic properties .
Advanced: What strategies optimize the compound’s ecological risk assessment?
Answer:
Framework :
- Environmental fate studies : Measure biodegradation rates using OECD 301D guidelines .
- Trophic transfer analysis : Assess bioaccumulation potential in model organisms (e.g., Daphnia magna) .
- Risk modeling : Integrate persistence and toxicity data to predict ecosystem-level impacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
